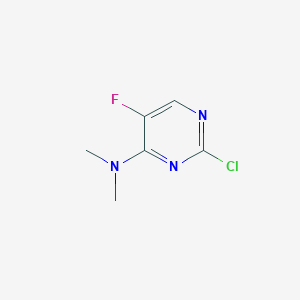

2-Chloro-4-(dimethylamino)-5-fluoropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-fluoro-N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClFN3/c1-11(2)5-4(8)3-9-6(7)10-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHFDFGUSBMVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365658 | |

| Record name | 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355829-23-1 | |

| Record name | 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the structure of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine

An In-depth Technical Guide to the Structure, Reactivity, and Application of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will dissect its core chemical structure, predict its spectroscopic signatures, and explore the nuanced reactivity profile that makes it a valuable reagent. The guide details a representative synthetic protocol for its application in nucleophilic aromatic substitution (SNAr) reactions and contextualizes its importance through its role in the development of targeted therapeutics, such as Janus kinase (JAK) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this versatile scaffold.

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its nitrogen-rich, electron-deficient nature provides a versatile platform for introducing diverse functionalities and tuning physicochemical properties. This compound (CAS No. 355829-23-1) is a highly functionalized pyrimidine derivative that has garnered significant interest as a starting material for complex molecular targets. The strategic placement of its four distinct substituents—a reactive chloro leaving group, an electron-donating dimethylamino group, and an electron-withdrawing fluoro group—creates a unique electronic environment that dictates its reactivity and utility in the synthesis of high-value compounds, particularly in the realm of protein kinase inhibitors.

Elucidation of the Core Chemical Structure

Systematic Nomenclature and Identifiers

The structure of the molecule is precisely described by its IUPAC name: 2-chloro-5-fluoro-N,N-dimethylpyrimidin-4-amine . This name systematically maps the substituents to the pyrimidine core.

| Identifier | Value |

| CAS Number | 355829-23-1[1][2][3][4] |

| Molecular Formula | C₆H₇ClFN₃ |

| Molecular Weight | 175.59 g/mol [3] |

| SMILES | CN(C)C1=NC(Cl)=NC=C1F |

| InChI | InChI=1S/C6H7ClFN3/c1-11(2)6-4(8)3-9-5(7)10-6/h3H,1-2H3 |

2D and 3D Structural Representations

Figure 1. 2D Chemical Structure of this compound.

Key Structural Features and Their Electronic Influence

The molecule's utility is a direct consequence of the interplay between its functional groups:

-

Pyrimidine Core: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The nitrogen atoms are electron-withdrawing, making the ring π-deficient and susceptible to nucleophilic attack.

-

C2-Chloro Group: This is the primary reactive site. The chlorine atom is an excellent leaving group, particularly because its position is flanked by two electron-withdrawing ring nitrogens, which stabilize the transition state of a nucleophilic aromatic substitution (SNAr) reaction.

-

C4-Dimethylamino Group: This group is a strong electron-donating group (EDG) through resonance (+R effect). It increases the electron density of the pyrimidine ring, which can modulate the reactivity at other positions.

-

C5-Fluoro Group: As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through induction (-I effect). This effect further activates the ring towards nucleophilic attack, making the C2-chloro group more labile.

The combination of a strong electron-withdrawing group (fluoro) and an electron-donating group (dimethylamino) on the pyrimidine ring creates a "push-pull" electronic system that finely tunes the reactivity of the C2 position for selective substitution.

Predicted Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure. The predicted chemical shifts are influenced by the electronic environment of each nucleus.

| Predicted Spectroscopic Data | |

| ¹H NMR | δ (ppm) |

| ~8.0-8.2 | |

| ~3.1-3.3 | |

| ¹³C NMR | δ (ppm) |

| ~160-165 | |

| ~155-160 | |

| ~145-155 (d) | |

| ~140-145 (d) | |

| ~35-40 | |

| ¹⁹F NMR | δ (ppm) |

| -120 to -140 |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight and isotopic pattern.

-

Expected Molecular Ion (M⁺): A peak at m/z 175.

-

Isotopic Pattern: A characteristic M+2 peak at m/z 177 with approximately one-third the intensity of the M⁺ peak, which is definitive for the presence of a single chlorine atom.

-

Key Fragment: Loss of a chlorine radical (·Cl) to give a fragment at m/z 140.

Reactivity Profile and Synthetic Utility

The Cornerstone of Reactivity: SNAr at C2

The dominant reaction pathway for this molecule is the nucleophilic aromatic substitution (SNAr) at the C2 position. The pyrimidine ring, being electron-deficient, facilitates this reaction, which typically proceeds through a two-step addition-elimination mechanism involving a stabilized anionic intermediate (Meisenheimer complex).[5][6]

The C2 position is exceptionally activated for substitution due to:

-

Adjacent Nitrogens: The two ring nitrogens at positions 1 and 3 act as powerful electron sinks, stabilizing the negative charge developed in the Meisenheimer intermediate.

-

C5-Fluoro Group: The inductive electron-withdrawing nature of the fluorine at C5 further depletes the ring of electron density, enhancing the rate of nucleophilic attack.

-

Good Leaving Group: The chloride ion is an effective leaving group, readily departing to restore the aromaticity of the ring in the final step.

A Representative Synthetic Protocol: SNAr with an Amine

This protocol describes a general procedure for the reaction of this compound with a generic primary or secondary amine, a common step in the synthesis of kinase inhibitors.[7]

Objective: To synthesize 2-(Alkyl/Arylamino)-4-(dimethylamino)-5-fluoropyrimidine.

Materials:

-

This compound (1.0 equiv)

-

Desired amine (R¹R²NH) (1.1 - 1.5 equiv)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

-

Solvent: N,N-Dimethylformamide (DMF), 1,4-Dioxane, or Acetonitrile (ACN)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and the chosen solvent (e.g., Dioxane, 5-10 mL per mmol of substrate).

-

Addition of Reagents: Add the amine nucleophile (1.1 equiv) to the solution, followed by the base, DIPEA (2.0 equiv). The base is crucial to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the DMF and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired substituted pyrimidine.

Experimental Workflow Diagram

Caption: A flowchart of the typical experimental procedure for S_NAr.

Applications in Medicinal Chemistry

The 2-amino-4-substituted-5-fluoropyrimidine scaffold is a cornerstone in the design of protein kinase inhibitors. Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Scaffold for Janus Kinase (JAK) Inhibitors

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are a family of cytoplasmic tyrosine kinases that are essential for signaling from cytokine receptors. The JAK-STAT signaling pathway is pivotal for hematopoiesis and immune response. Gain-of-function mutations, such as the JAK2-V617F mutation, are drivers of myeloproliferative neoplasms (MPNs).[7]

Consequently, JAK2 is a prime therapeutic target. Many potent JAK2 inhibitors utilize a pyrimidine core to mimic the adenine hinge-binding region of ATP. The inhibitor AZD1480, for instance, was developed from a 5-chloro-N2-substituted-N4-pyrazolyl-pyrimidine-2,4-diamine scaffold, highlighting the utility of related chloro-pyrimidine starting materials in accessing this class of drugs.[7][8] The this compound scaffold provides a direct entry point for synthesizing libraries of related compounds to optimize potency, selectivity, and pharmacokinetic properties.

Simplified JAK-STAT Signaling Pathway

Caption: A diagram of JAK-STAT signaling and the point of therapeutic intervention.

Conclusion

This compound is more than just a chemical compound; it is a strategically designed tool for synthetic and medicinal chemists. Its structure is a masterclass in the electronic tuning of a heterocyclic core. The interplay of its chloro, dimethylamino, and fluoro substituents renders the C2 position highly susceptible to selective nucleophilic aromatic substitution, providing a reliable and versatile method for constructing complex molecular architectures. As demonstrated by its relevance to the synthesis of kinase inhibitors for critical targets like JAK2, this pyrimidine building block will undoubtedly continue to play a vital role in the discovery and development of next-generation therapeutics.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. cyclicpharma.com [cyclicpharma.com]

- 3. 355829-23-1 | this compound - 科邦特化工 [capotchem.cn]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544 | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine

Introduction

In the landscape of modern drug discovery and medicinal chemistry, fluorinated pyrimidines represent a cornerstone scaffold for developing novel therapeutic agents. The strategic incorporation of fluorine atoms and various functional groups onto the pyrimidine ring can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides an in-depth analysis of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine, a key heterocyclic building block. While this compound serves primarily as an intermediate, its physicochemical characteristics are paramount for optimizing reaction kinetics, purification strategies, and the properties of its downstream derivatives.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple datasheet to explain the causality behind its properties and provides actionable, field-proven protocols for its characterization. We will delve into its structural and electronic properties, outline detailed experimental methodologies for its analysis, and discuss its relevance in the synthesis of targeted therapies.

Core Physicochemical & Structural Properties

The reactivity and utility of this compound are a direct consequence of its unique electronic and steric arrangement. The pyrimidine core is electron-deficient, a characteristic further amplified by the presence of two electronegative halogen atoms (Cl and F). This inherent electrophilicity is modulated by the electron-donating dimethylamino group at the C4 position.

Structural and Molecular Data

A summary of the fundamental properties for this compound is presented below. It is critical to note that while some experimental data for related structures is available, many specific values for this exact molecule are derived from high-quality computational predictions.

| Property | Value | Source |

| CAS Number | 355829-23-1 | [1] |

| Molecular Formula | C₆H₇ClFN₃ | ChemicalBook[1] |

| Molecular Weight | 175.59 g/mol | ChemicalBook[1] |

| Predicted Boiling Point | 275.3 ± 25.0 °C | ChemicalBook[1] |

| Predicted Density | 1.350 ± 0.06 g/cm³ | ChemicalBook[1] |

| Predicted pKa | 2.25 ± 0.10 | ChemicalBook[1] |

| Physical Form | Solid (based on analogs) | N/A |

Note: The physical properties listed are predominantly predicted and should be confirmed experimentally.

The key structural feature is the substituted pyrimidine ring. The chlorine atom at the C2 position is a versatile leaving group, making it the primary site for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at C5 enhances the electrophilicity of the ring and can serve as a metabolic blocker in derivative drug candidates. The dimethylamino group at C4, being a strong electron-donating group, influences the regioselectivity of substitution reactions and modulates the overall basicity of the molecule.

Synthesis and Reactivity Insights

This compound is typically synthesized from 2,4-dichloro-5-fluoropyrimidine. The greater reactivity of the chlorine atom at the C4 position allows for selective displacement by dimethylamine, leaving the C2 chlorine intact for subsequent diversification.

General Synthesis Workflow

The synthesis involves a nucleophilic aromatic substitution where one of the chlorine atoms of 2,4-dichloro-5-fluoropyrimidine is displaced by dimethylamine. The C4 position is generally more activated towards nucleophilic attack than the C2 position in this scaffold, allowing for regioselective synthesis.

Caption: General workflow for synthesizing the target compound.

Key Reactivity Considerations

-

Nucleophilic Aromatic Substitution (SNAr): The C2-Cl bond is the primary site for further functionalization. The electron-deficient nature of the pyrimidine ring facilitates attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols). This reaction is central to its utility as a building block.

-

Cross-Coupling Reactions: The C2-Cl bond can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to form C-C or C-N bonds, respectively.

-

Stability: The compound is generally stable under standard storage conditions (cool, dry, inert atmosphere).[2] However, prolonged exposure to strong acids or bases may lead to degradation. Hydrolytic stability should be experimentally determined, especially for downstream applications requiring aqueous environments.

Biological Context: A Precursor to Kinase and Receptor Inhibitors

While this compound is not typically an active pharmaceutical ingredient itself, its direct precursor, 2-chloro-5-fluoropyrimidine, is a well-established starting material for the synthesis of potent and selective inhibitors targeting critical signaling pathways in disease.[3][4] Understanding these pathways provides the rationale for this scaffold's importance in drug discovery.

JAK2 Signaling Pathway

The Janus kinase (JAK) family, particularly JAK2, is a group of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals.[5] Dysregulation of the JAK/STAT pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.[6][7] Small molecule inhibitors designed to block the ATP-binding site of JAK2 often incorporate a pyrimidine core.

Caption: Simplified overview of the JAK/STAT signaling cascade.

P2X7 Receptor Signaling Pathway

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells.[8][9] Its activation by high concentrations of extracellular ATP triggers a cascade of inflammatory responses, including the processing and release of pro-inflammatory cytokines like IL-1β.[10][11] Antagonists of the P2X7 receptor are being investigated for various inflammatory conditions. The pyrimidine scaffold is a key feature in several reported P2X7 antagonists.[3][4]

Caption: Key steps in P2X7 receptor-mediated inflammation.

Experimental Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and properties of this compound. The following section provides self-validating, step-by-step protocols for key analytical techniques.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR will confirm the connectivity of atoms, the presence of the different functional groups, and the integrity of the fluoropyrimidine core.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often suitable for similar structures.[12]

-

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Expected Signals: A singlet for the pyrimidine proton (C6-H) and a singlet (or two closely spaced singlets depending on rotational barriers) for the N(CH₃)₂ protons. The aromatic proton will likely appear downfield.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals: Signals for the four distinct aromatic carbons and one for the methyl carbons. Carbons attached to fluorine will show characteristic C-F coupling.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Expected Signals: A singlet corresponding to the single fluorine atom on the pyrimidine ring.

-

-

Data Validation: The integration of proton signals should correspond to the number of protons. The chemical shifts and coupling patterns in all spectra must be consistent with the proposed structure.

Protocol: Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight and elemental composition, confirming the molecular formula. Fragmentation patterns can offer additional structural proof.

-

Instrumentation: High-Resolution Mass Spectrometer (e.g., ESI-TOF or Orbitrap).

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

-

Acquisition (Positive ESI Mode):

-

Infuse the sample solution into the ion source.

-

Acquire the full scan mass spectrum.

-

Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 176.0334.

-

-

Data Validation: The measured mass should be within 5 ppm of the theoretical exact mass (C₆H₈ClFN₃⁺). The isotopic pattern for one chlorine atom (a ~3:1 ratio for the M and M+2 peaks) must be observed.

Protocol: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the standard for determining the purity of the compound. By developing a robust method, one can separate the target compound from starting materials, by-products, and degradation products.

-

Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

-

Method Development:

-

Mobile Phase: Start with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape. A typical gradient might run from 10% B to 95% B over 10-15 minutes.

-

Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at a wavelength where the pyrimidine core has strong absorbance (e.g., 254 nm).

-

-

Sample Preparation:

-

Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.

-

-

Analysis:

-

Inject 5-10 µL of the sample solution.

-

Integrate the peak areas from the resulting chromatogram.

-

-

Data Validation: Purity is calculated as the area of the main peak divided by the total area of all peaks. For a high-purity sample, this should be >95-98%. The retention time should be consistent across multiple injections.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize a culture of safety. Halogenated heterocyclic compounds require careful handling.

-

Hazard Codes: Xi (Irritant), Xn (Harmful).[1]

-

Risk Statements: Harmful if swallowed.[1] Based on structurally similar compounds, it may cause skin and eye irritation or damage.[13][14]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a strategically designed chemical intermediate whose value is defined by its physicochemical properties. Its electronic profile, dominated by an electron-poor pyrimidine core functionalized with both donating and withdrawing groups, provides a versatile platform for constructing complex molecules, particularly inhibitors of key biological targets like JAK2 and the P2X7 receptor. The protocols and insights provided in this guide serve as a robust framework for the synthesis, characterization, and intelligent application of this compound in research and development settings. Adherence to rigorous analytical validation and safety protocols is paramount to ensuring reliable scientific outcomes.

References

- 1. This compound CAS#: 355829-23-1 [amp.chemicalbook.com]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. 2-クロロ-5-フルオロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-氯-5-氟嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK/STAT Signaling Pathway - Creative Biogene [creative-biogene.com]

- 8. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. P2X7 receptor signaling pathway as a therapeutic target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iris.unife.it [iris.unife.it]

- 11. researchgate.net [researchgate.net]

- 12. japsonline.com [japsonline.com]

- 13. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Chloro-4-(dimethylamino)-5-fluoropyrimidine CAS number and registry information

An In-depth Technical Guide: 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine (CAS: 355829-23-1): A Core Building Block for Modern Drug Discovery

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its strategic placement of reactive and modulating groups—a displaceable chlorine atom, an electron-donating dimethylamino group, and a bioisosteric fluorine atom—makes it a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a validated synthetic route with mechanistic insights, analytical characterization protocols, and its critical applications in medicinal chemistry. The content is tailored for researchers, synthetic chemists, and drug development professionals seeking to leverage this key intermediate in their discovery programs.

Chemical Identity and Registry Information

Correctly identifying a chemical entity is the foundation of reproducible science. The following table summarizes the core registry information for this compound.

| Identifier | Value | Source |

| CAS Number | 355829-23-1 | [1][2] |

| Molecular Formula | C₆H₇ClFN₃ | [1][2] |

| Molecular Weight | 175.59 g/mol | [1][2] |

| IUPAC Name | 2-chloro-5-fluoro-N,N-dimethylpyrimidin-4-amine | |

| Common Synonyms | 4-Pyrimidinamine, 2-chloro-5-fluoro-N,N-dimethyl- | [1][2] |

Figure 1. Chemical Structure.

Physicochemical Properties

The physical and chemical properties of a building block dictate its handling, reactivity, and formulation potential. The data below, largely derived from predictive models, provides a baseline for experimental design.

| Property | Predicted Value | Source |

| Boiling Point | 275.3 ± 25.0 °C | [1] |

| Density | 1.350 ± 0.06 g/cm³ | [1] |

| pKa | 2.25 ± 0.10 | [1] |

Stability and Solubility: This compound is noted to be air-sensitive and should be stored under an inert atmosphere.[3] It is generally soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Its stability is compromised by strong acids, strong bases, and potent oxidizing agents, which can lead to decomposition.[3]

Synthesis and Reactivity

The utility of a building block is directly tied to its synthetic accessibility and predictable reactivity. This compound is typically prepared via a robust, two-step sequence starting from the widely available 5-fluorouracil.

Synthetic Pathway Overview

The synthesis hinges on two fundamental transformations in heterocyclic chemistry: chlorination of a pyrimidinedione followed by a selective nucleophilic aromatic substitution (SNAr).

-

Chlorination: 5-Fluorouracil is first converted to the highly reactive intermediate, 2,4-dichloro-5-fluoropyrimidine. This is often achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), sometimes in the presence of a base like N,N-dimethylaniline to drive the reaction.[4]

-

Selective Amination: The resulting dichlorinated intermediate is then subjected to a regioselective SNAr reaction with dimethylamine. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This selectivity is a well-established principle in pyrimidine chemistry, driven by the electronic influence of the ring nitrogen atoms.

The workflow below illustrates this validated synthetic logic.

Caption: Synthetic workflow from 5-fluorouracil.

Detailed Experimental Protocol: Amination of 2,4-Dichloro-5-fluoropyrimidine

This protocol provides a self-validating system for synthesizing the title compound, assuming the starting dichloro-pyrimidine is available.

Materials:

-

2,4-Dichloro-5-fluoropyrimidine (1.0 eq)

-

Dimethylamine solution (e.g., 2M in THF, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent: Hexanes/Ethyl Acetate gradient

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2,4-dichloro-5-fluoropyrimidine in anhydrous THF. Cool the solution to 0 °C using an ice bath.

-

Nucleophilic Addition: Add the dimethylamine solution dropwise to the stirred solution over 15 minutes. Causality: A slow, controlled addition at low temperature prevents potential side reactions and ensures regioselectivity.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC). Trustworthiness: TLC provides a direct visual confirmation that the reaction has proceeded to completion before initiating the workup.

-

Aqueous Workup: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine. Causality: The bicarbonate wash removes any acidic impurities, while the brine wash aids in removing residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a pure solid.

Analytical Characterization

Structural confirmation and purity assessment are non-negotiable. A combination of spectroscopic methods provides a definitive analytical signature.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and diagnostic. It should feature a sharp singlet in the aromatic region (δ 8.0-8.5 ppm) corresponding to the C6-H proton. A second prominent singlet, integrating to six protons, would appear further upfield (δ 3.0-3.5 ppm), representing the two equivalent methyl groups of the dimethylamino moiety.

-

¹³C NMR Spectroscopy: The carbon spectrum will show six distinct signals corresponding to each carbon atom in the molecule, with their chemical shifts influenced by the attached functional groups (F, Cl, N).

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula (C₆H₇ClFN₃). The mass spectrum will display a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing unambiguous evidence of its presence.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-F, C-Cl, aromatic C=C and C=N stretches, and C-N bonds, confirming the presence of all key functional groups.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a strategic intermediate. The remaining chlorine atom at the C2 position is a versatile synthetic handle for introducing further molecular diversity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or additional SNAr reactions.

-

Scaffold for Kinase Inhibitors: The pyrimidine core is a privileged scaffold found in numerous FDA-approved kinase inhibitors. This building block allows for the rapid generation of libraries targeting enzymes like Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers.

-

Antimetabolite Synthesis: 5-Fluoropyrimidine derivatives are a cornerstone of cancer chemotherapy, acting as antimetabolites that disrupt DNA synthesis.[5] This compound serves as a precursor for novel, next-generation fluoropyrimidines with potentially improved efficacy and safety profiles.[6]

-

General Drug Discovery: The molecule is used to synthesize antagonists for various receptors, such as the P2X7 receptor, which is a target for inflammatory and neuropathic pain disorders.

The logical flow from this building block to a potential drug candidate is visualized below.

Caption: Role as a versatile intermediate in drug discovery.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed (Risk Statement R22).[1] | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[3] |

| Irritation | Classified as an irritant (Hazard Code Xi).[1] May cause skin and eye irritation. | Wear protective gloves, clothing, and eye/face protection. Use only under a chemical fume hood.[3] |

| Incompatibilities | Reacts with strong oxidizing agents, strong acids, and strong bases.[3] | Store away from incompatible materials. |

Storage Conditions: To ensure chemical integrity, the compound must be stored under an inert atmosphere (e.g., nitrogen or argon), kept refrigerated, and in a tightly sealed container in a dry, well-ventilated place.[3]

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined reactivity, straightforward synthesis, and strategic functionalization provide chemists with a reliable and versatile platform to build novel therapeutic agents. Understanding its properties, synthesis, and reaction logic is key to unlocking its full potential in the development of next-generation pharmaceuticals.

References

- 1. This compound CAS#: 355829-23-1 [amp.chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Chloro-5-fluoropyrimidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

solubility of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine in organic solvents

An In-Depth Technical Guide to Determining the Solubility of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing key parameters such as bioavailability, formulation, and routes of administration.[1][2] This guide provides a comprehensive technical framework for determining the solubility of this compound, a substituted pyrimidine of interest in medicinal chemistry, across a range of common organic solvents. While specific experimental data for this compound is not publicly available, this document outlines the fundamental principles and detailed methodologies required to conduct a thorough solubility assessment. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for informed decision-making in a drug discovery and development setting.

Introduction: The Significance of Solubility in Drug Development

Substituted pyrimidines are a well-established class of heterocyclic compounds with diverse biological activities, frequently serving as core scaffolds in the design of novel therapeutic agents. This compound, with its distinct pattern of functional groups, presents a unique physicochemical profile that necessitates a comprehensive understanding of its solubility characteristics.

The solubility of a compound dictates its dissolution rate, which in turn is a primary factor governing its absorption and subsequent bioavailability.[1][2] Poor aqueous solubility is a common challenge in drug development, often leading to complex formulation strategies.[3] Conversely, understanding a compound's solubility in organic solvents is crucial for various stages of development, including:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is fundamental to achieving high purity and yield.

-

Formulation Development: The development of both oral and parenteral dosage forms often requires the use of co-solvents and excipients, for which solubility data is a prerequisite.

-

Analytical Method Development: High-Performance Liquid Chromatography (HPLC) and other analytical techniques rely on the complete dissolution of the analyte in a suitable mobile phase.

This guide will provide the scientific rationale and a detailed experimental workflow for systematically determining the solubility of this compound.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. A more nuanced perspective considers the interplay of intermolecular forces between the solute (this compound) and the solvent. Key factors influencing solubility include:

-

Polarity: The presence of a fluorine atom, a chloro-substituent, and a dimethylamino group imparts a degree of polarity to the molecule. Its solubility will be favored in solvents with a similar polarity.

-

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring and the dimethylamino group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solvating power.

-

Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice.

A comprehensive solubility study should, therefore, include a diverse range of organic solvents to probe these different intermolecular interactions.

Physicochemical Properties of this compound

| Property | Value/Information | Source |

| Molecular Formula | C₆H₇ClFN₃ | Inferred from structure |

| Molecular Weight | 175.60 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

A preliminary characterization of the provided sample of this compound is a critical first step before commencing solubility studies. This should include techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm the identity and purity of the compound.

Experimental Determination of Thermodynamic Solubility

The most robust and widely accepted method for determining the intrinsic solubility of a compound is the shake-flask method, which measures thermodynamic or equilibrium solubility.[3][6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Materials and Equipment

-

This compound (confirmed purity >98%)

-

A range of organic solvents (HPLC grade or equivalent), for example:

-

Non-polar: Heptane, Toluene

-

Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)[2], Tetrahydrofuran (THF)

-

Polar Protic: Methanol, Ethanol, Isopropanol (IPA)

-

-

Analytical balance (readable to 0.01 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Step-by-Step Protocol

-

Preparation of Vials: Add an excess amount of this compound (e.g., 10-20 mg) to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of each selected organic solvent into the respective vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours. A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. It is crucial not to disturb the solid pellet at the bottom of the vial.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles. Adsorption of the compound onto the filter should be checked and accounted for if significant.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the same solvent used for the mobile phase in the HPLC analysis) to bring the concentration within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method. The concentration of this compound in the saturated solution is determined by comparing the peak area to a standard calibration curve prepared with accurately weighed standards.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise table.

| Solvent | Polarity Index | Solubility (mg/mL) at 25°C | Solubility (mol/L) at 25°C |

| Heptane | 0.1 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |

| Tetrahydrofuran | 4.0 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] |

| Isopropanol | 3.9 | [Experimental Value] | [Calculated Value] |

| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] |

| Methanol | 5.1 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide | 7.2 | [Experimental Value] | [Calculated Value] |

This data will provide valuable insights into the physicochemical nature of this compound and will guide solvent selection for subsequent research and development activities.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for determining the solubility of this compound in a range of organic solvents. Adherence to this protocol will generate high-quality, reliable data that is essential for the progression of any research program involving this compound. While this document focuses on thermodynamic solubility at a single temperature, further studies could investigate the temperature dependence of solubility to understand the thermodynamics of dissolution (i.e., enthalpy and entropy of solution). Additionally, kinetic solubility assays can be employed for higher throughput screening in early-stage discovery.[2][6] The systematic approach detailed herein provides a solid foundation for a comprehensive understanding of this promising molecule's physicochemical properties.

References

2-Chloro-4-(dimethylamino)-5-fluoropyrimidine spectral data NMR IR MS

An In-Depth Technical Guide to the Predicted Spectral Characteristics of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine

Abstract

This compound is a substituted pyrimidine of interest in synthetic chemistry and drug discovery. A thorough characterization of its molecular structure is paramount for its application. While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, a robust and accurate prediction of its spectral characteristics can be established through the analysis of its constituent functional groups and comparison with structurally analogous compounds. This guide, written from the perspective of a Senior Application Scientist, provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will explain the causal relationships behind the expected spectral features and provide standardized protocols for their experimental validation.

Molecular Structure and Properties

The foundational step in any spectral analysis is a clear understanding of the molecule's structure. The pyrimidine core is substituted with a chlorine atom at the 2-position, a dimethylamino group at the 4-position, and a fluorine atom at the 5-position.

Molecular Formula: C₆H₇ClFN₃

Molecular Weight: 175.59 g/mol

Exact Mass: 175.0316 Da

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predictions below are based on established substituent effects on the pyrimidine ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two main signals. The solvent of choice would typically be deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

C6-H Proton: The lone proton on the pyrimidine ring is at the C6 position. It is adjacent to a nitrogen atom and ortho to the fluorine atom at C5. The fluorine atom will couple with this proton, resulting in a doublet. The electron-donating dimethylamino group and the electronegative chlorine and fluorine atoms create a complex electronic environment. A chemical shift is predicted in the range of δ 8.0-8.5 ppm .

-

N(CH₃)₂ Protons: The two methyl groups of the dimethylamino substituent are chemically equivalent. They will appear as a single, sharp singlet, integrating to 6 protons. Due to the electron-donating nature of the nitrogen, this signal is expected to appear in the range of δ 3.1-3.3 ppm .

| Predicted Signal (¹H NMR) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 8.0 - 8.5 | Doublet (d) | 1H | C6-H |

| 2 | 3.1 - 3.3 | Singlet (s) | 6H | -N(CH₃)₂ |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached heteroatoms.

| Predicted Signal (¹³C NMR) | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~160 | C4 | Attached to the strongly electron-donating N(CH₃)₂ group. |

| 2 | ~155 (d) | C2 | Attached to electronegative Cl and adjacent to two N atoms. |

| 3 | ~150 (d) | C5 | Directly bonded to fluorine, resulting in a large C-F coupling constant. |

| 4 | ~145 (d) | C6 | Coupled to the adjacent fluorine (²JCF). |

| 5 | ~40 | -N(CH₃)₂ | Typical range for methyl carbons on a dimethylamino group. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom. Using CFCl₃ (0 ppm) as a reference, the fluorine atom on the electron-rich pyrimidine ring is expected to appear in the typical range for aryl fluorides.

-

A single signal, a doublet due to coupling with the C6-H proton, is predicted between δ -120 to -150 ppm . The precise shift is sensitive to the solvent and electronic effects of the other substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides information about the functional groups present. The analysis is based on characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Aliphatic C-H (-CH₃) |

| 1620-1580 | C=N Stretch | Pyrimidine ring |

| 1580-1450 | C=C Stretch | Pyrimidine ring |

| 1350-1250 | C-N Stretch | Aryl-N (dimethylamino) |

| 1250-1150 | C-F Stretch | Aryl-F |

| 850-750 | C-Cl Stretch | Aryl-Cl |

The spectrum will be dominated by strong absorptions corresponding to the pyrimidine ring stretches (C=N, C=C) and the C-F stretch.

Mass Spectrometry (MS) (Predicted)

Electron Ionization (EI) mass spectrometry would likely be used for this analysis. The key feature to look for is the isotopic signature of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which will result in M⁺˙ and M+2⁺˙ peaks.

Predicted Molecular Ion:

-

m/z 175 (M⁺˙): Corresponding to the molecular ion with the ³⁵Cl isotope.

-

m/z 177 (M+2⁺˙): Corresponding to the molecular ion with the ³⁷Cl isotope, with an intensity of approximately one-third of the m/z 175 peak.

Predicted Fragmentation Pathway: The fragmentation is driven by the stability of the resulting ions. The dimethylamino and chloro groups are likely sites for initial fragmentation events.

Caption: Predicted primary fragmentation pathway for this compound.

-

Loss of a Methyl Radical (-•CH₃): A common fragmentation for N-methyl compounds, leading to a stable ion at m/z 160/162 .

-

Loss of a Chlorine Radical (-•Cl): Cleavage of the C-Cl bond would result in an ion at m/z 140 .

-

Subsequent Fragmentation: The fragment at m/z 160/162 could further lose a chlorine radical to yield a fragment at m/z 125 .

Experimental Protocols

To validate the predicted data, the following standardized methodologies should be employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for ¹H and ¹³C).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity of ¹³C, 1024 or more scans may be required with a relaxation delay of 2-5 seconds.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or by tuning the broadband probe. Use an external or internal fluorine reference standard.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate ¹H signals and reference all spectra to TMS.

FT-IR Spectroscopy Protocol

-

Technique: Attenuated Total Reflectance (ATR) is a modern and efficient method that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is suitable for a volatile and thermally stable compound like this.

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into the GC. Use a standard capillary column (e.g., DB-5ms). The oven temperature program should be designed to elute the compound as a sharp peak (e.g., start at 70°C, ramp at 10°C/min to 280°C).[1]

-

MS Detection (EI): The mass spectrometer ion source is typically operated at 70 eV.[1] Acquire data in full scan mode over a mass range of m/z 40-400.

-

Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum to find the molecular ion and major fragment ions. Compare the observed isotopic pattern for chlorine-containing fragments with the theoretical 3:1 ratio.

References

Unlocking Therapeutic Potential: A Technical Guide to 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in biologically active molecules and approved therapeutics. The 2-chloro-4-(dimethylamino)-5-fluoropyrimidine core, in particular, represents a versatile and promising starting point for the development of targeted therapies. This technical guide provides an in-depth exploration of the potential therapeutic targets of derivatives based on this scaffold, with a primary focus on their well-documented role as protein kinase inhibitors. We will delve into the rationale behind targeting key kinase families, provide evidence from analogous pyrimidine derivatives, and present detailed experimental workflows for target identification and validation. This guide is intended to serve as a comprehensive resource for researchers aiming to leverage the this compound scaffold in the discovery of novel therapeutics.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The pyrimidine nucleus is a fundamental component of DNA and RNA, and its derivatives have been extensively investigated for their therapeutic properties, particularly in oncology.[1] The this compound scaffold possesses several key features that make it an attractive starting point for the design of kinase inhibitors:

-

Hydrogen Bonding Capabilities: The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, facilitating interactions with the hinge region of the ATP-binding pocket of kinases, a common feature of many kinase inhibitors.[1]

-

Reactive Chlorine Atom: The chlorine atom at the 2-position serves as a reactive handle for synthetic diversification, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. Furthermore, this reactive site can potentially engage in covalent interactions with nucleophilic residues, such as cysteine, within the target protein, leading to irreversible inhibition.[2]

-

Fluorine Substitution: The fluorine atom at the 5-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.

-

Dimethylamino Group: The dimethylamino group at the 4-position can contribute to the overall physicochemical properties of the molecule, influencing solubility and cell permeability.

These structural features collectively position this compound derivatives as a promising class of compounds for targeting the vast and therapeutically relevant kinome.

Potential Therapeutic Targets: A Focus on Protein Kinases

The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer. The pyrimidine scaffold has been successfully employed to develop inhibitors against a wide range of kinases. Based on extensive literature on related pyrimidine derivatives, the following kinase families represent high-priority potential targets for novel this compound derivatives.

Aurora Kinases: Regulators of Mitosis

Biological Rationale: The Aurora kinase family (Aurora A, B, and C) are serine/threonine kinases that play pivotal roles in the regulation of mitosis. Their overexpression is frequently observed in various cancers and is associated with genomic instability and tumorigenesis.[3] Inhibition of Aurora kinases leads to defects in chromosome segregation and cytokinesis, ultimately inducing apoptosis in cancer cells. Several pyrimidine-based Aurora kinase inhibitors have shown significant promise in clinical trials.[1][4]

Supporting Evidence: Numerous studies have demonstrated the efficacy of 2,4-disubstituted and 2,4,5-trisubstituted pyrimidines as potent Aurora kinase inhibitors.[4][5] For instance, a series of pyrimidine-based derivatives were designed to inhibit Aurora A kinase activity, leading to the degradation of MYC oncoproteins, which are critical drivers of many cancers.[3][6]

Experimental Workflow for Target Validation:

Caption: Workflow for Aurora Kinase Target Validation.

Experimental Protocols:

-

Protocol 2.1.1: In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

-

Prepare a reaction mixture containing recombinant human Aurora A or B kinase, a suitable substrate (e.g., Kemptide), and ATP in a kinase buffer.

-

Add serial dilutions of the this compound derivative to the reaction mixture.

-

Incubate the reaction at 30°C for 1 hour.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a dose-response curve.

-

-

Protocol 2.1.2: Cellular Target Engagement by Western Blot

-

Treat a relevant cancer cell line (e.g., HCT116, MCF-7) with varying concentrations of the test compound for a specified time.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-Aurora A/B/C (Thr288/Thr232/Thr198) and phospho-Histone H3 (Ser10), a downstream substrate of Aurora B.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Analyze the band intensities to determine the inhibition of Aurora kinase activity in a cellular context.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Key Mediator of Angiogenesis

Biological Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[7] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in mediating the pro-angiogenic signals of VEGF.[8] Inhibition of VEGFR-2 signaling can block tumor angiogenesis, leading to the suppression of tumor growth. Several pyrimidine-based VEGFR-2 inhibitors are approved for cancer treatment.[9]

Supporting Evidence: The 2-amino-4-aryl-5-chloropyrimidine scaffold has been shown to be a potent inhibitor of both VEGFR-2 and Cyclin-Dependent Kinase 1 (CDK1).[10] Furthermore, various furopyrimidine and thienopyrimidine derivatives have demonstrated potent VEGFR-2 inhibition and anti-angiogenic effects in preclinical models.[11]

Experimental Workflow for Target Validation:

Caption: Workflow for VEGFR-2 Target Validation.

Experimental Protocols:

-

Protocol 2.2.1: HUVEC Tube Formation Assay

-

Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate in the presence of varying concentrations of the test compound.

-

Incubate the plate at 37°C for 6-18 hours.

-

Visualize the formation of tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length and number of branch points.

-

Cyclin-Dependent Kinases (CDKs): Master Regulators of the Cell Cycle

Biological Rationale: Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that, in complex with their cyclin regulatory partners, control the progression of the cell cycle. Aberrant CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation.[12] CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells.

Supporting Evidence: 2,4,5-trisubstituted pyrimidines have been developed as potent inhibitors of CDKs, with some compounds showing selectivity for CDK9.[13] CDK9 is particularly interesting as it regulates transcription through phosphorylation of RNA polymerase II. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins like Mcl-1. Additionally, 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been identified as CDK inhibitors with activity against pancreatic cancer cells.[12]

Experimental Workflow for Target Validation:

Caption: Workflow for CDK Target Validation.

Experimental Protocols:

-

Protocol 2.3.1: Cell Cycle Analysis by Flow Cytometry

-

Treat cancer cells with the test compound for 24-48 hours.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify the point of cell cycle arrest.

-

Data Presentation and Interpretation

For a systematic evaluation of this compound derivatives, all quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound ID | Aurora A IC50 (nM) | Aurora B IC50 (nM) | VEGFR-2 IC50 (nM) | CDK9 IC50 (nM) |

| Derivative 1 | ||||

| Derivative 2 | ||||

| ... | ||||

| Reference Cpd |

Table 2: Cellular Antiproliferative Activity

| Compound ID | HCT116 GI50 (µM) | MCF-7 GI50 (µM) | HUVEC GI50 (µM) |

| Derivative 1 | |||

| Derivative 2 | |||

| ... | |||

| Reference Cpd |

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The evidence from closely related pyrimidine derivatives strongly suggests that Aurora kinases, VEGFR-2, and CDKs are high-priority potential therapeutic targets. The experimental workflows and protocols detailed in this guide provide a robust framework for the identification and validation of the primary targets of novel derivatives. Future work should focus on synthesizing a focused library of compounds based on this scaffold and systematically evaluating them against a panel of kinases to elucidate their structure-activity relationships and identify lead candidates for further preclinical development. The potential for covalent inhibition, afforded by the 2-chloro substituent, warrants particular investigation as it can lead to compounds with improved potency and duration of action.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information herein is synthesized from available data on structurally similar compounds and general principles of laboratory safety. A definitive Safety Data Sheet (SDS) for 2-Chloro-4-(dimethylamino)-5-fluoropyrimidine was not available at the time of writing. All procedures should be conducted in accordance with a comprehensive, site-specific risk assessment and institutional safety protocols.

Introduction: Understanding the Compound and Associated Risks

This compound is a halogenated pyrimidine derivative, a class of compounds of significant interest in medicinal chemistry and drug development. Halogenated pyrimidines are recognized for their diverse biological activities, including their use as anticancer agents and radiosensitizers.[1][2][3][4] The presence of reactive functional groups—a chloro group, a fluoro group, and a dimethylamino group—on the pyrimidine core suggests a high potential for biological activity and, consequently, the need for stringent safety and handling protocols.

Given the structural alerts and the known hazards of similar compounds, it is prudent to treat this compound as a potent and hazardous substance. This guide provides a framework for its safe handling, grounded in the principles of containment, personal protection, and emergency preparedness.

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not established, data from close structural analogs, such as 2-Chloro-5-fluoropyrimidine, provide a strong basis for a presumptive classification.[5][6]

Presumptive GHS Classification:

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Danger | |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Danger | |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | Warning |

This classification is extrapolated from data for structurally similar compounds and should be used for initial risk assessment pending the availability of specific data.

Key Hazards Explained:

-

Corrosivity: The presence of the chloro and fluoro groups on the pyrimidine ring can render the compound reactive and corrosive. Direct contact can cause severe, irreversible damage to skin and eyes.[5][7]

-

Toxicity: Halogenated pyrimidines can interfere with fundamental cellular processes, which is the basis for their therapeutic use but also their toxicity.[8] Ingestion of even small quantities may be harmful.

-

Reactivity: A documented violent thermal exotherm has been reported for a palladium-catalyzed cyanation of 2-Chloro-5-fluoropyrimidine with zinc cyanide in N,N-dimethylformamide (DMF) at temperatures above 100°C.[5] This highlights the potential for hazardous reactions with certain reagents.

Preventative Measures: A Hierarchy of Controls

To mitigate the risks associated with handling this compound, a hierarchy of controls must be implemented, prioritizing engineering and administrative controls over personal protective equipment (PPE).

Engineering Controls: Containment at the Source

For potent compounds, reliance on PPE alone is insufficient. The primary objective is to prevent the compound from coming into contact with the operator.[9][10]

-

Primary Containment:

-

Chemical Fume Hood: All manipulations of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Glovebox or Isolator: For procedures with a high risk of aerosol generation (e.g., weighing, preparing concentrated solutions), the use of a glovebox or a ventilated containment enclosure is strongly recommended. This provides a physical barrier between the operator and the compound.

-

-

Ventilation:

-

Local Exhaust Ventilation (LEV): If a full glovebox is not feasible, LEV systems should be used to capture emissions at the source.[9]

-

Room Air Exchange: The laboratory should have a high rate of air exchange, with air pressure differentials that maintain handling areas under negative pressure relative to adjacent spaces to prevent the escape of contaminants.

-

-

Closed Systems: For larger-scale operations, the use of closed-transfer systems is crucial to minimize the risk of exposure during material transfer.[10]

Administrative Controls: Safe Work Practices

-

Designated Areas: Designate specific areas within the laboratory for the handling and storage of this compound. These areas should be clearly marked with appropriate hazard signage.

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound, including weighing, solution preparation, reaction setup, workup, and waste disposal.

-

Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOPs before commencing any work.

-

Hygiene Practices: Do not store or consume food and drink in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Personal Protective Equipment (PPE): The Final Barrier

PPE should be considered the last line of defense and must be used in conjunction with appropriate engineering and administrative controls.

| PPE Category | Recommended Equipment | Rationale |

| Eye Protection | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. A face shield is essential when handling corrosive materials. |

| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) | Double-gloving provides an extra layer of protection. Nitrile and neoprene offer good resistance to a range of chemicals. Since specific breakthrough data is unavailable, it is critical to change gloves immediately upon any suspected contamination. Butyl rubber gloves are also an option for protection against corrosive acids and other reactive chemicals. |

| Body Protection | A lab coat with long sleeves and tight cuffs, supplemented with chemically resistant arm sleeves. For larger quantities or high-risk operations, a disposable chemical-resistant suit may be necessary. | Protects skin from accidental contact. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) should be available for emergency situations or if engineering controls are not sufficient to maintain exposure below acceptable limits. | Protects against inhalation of dusts, aerosols, or vapors. |

Experimental Protocols: Step-by-Step Methodologies

Weighing and Solution Preparation

-

Preparation: Don all required PPE. Ensure the analytical balance is located within a chemical fume hood or a ventilated enclosure.

-

Tare: Place a tared weigh boat on the balance.

-

Dispensing: Carefully dispense the solid this compound into the weigh boat, minimizing the creation of dust.

-

Transfer: Use a spatula to carefully transfer the solid to the desired vessel.

-

Dissolution: Add the solvent to the vessel and gently swirl to dissolve.

-

Decontamination: Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., isopropanol) and dispose of them as hazardous waste.

Reaction Work-up

-

Quenching: If the reaction requires quenching, perform this step slowly and carefully within the fume hood, especially if gas evolution is possible.

-

Extraction: When performing liquid-liquid extractions, ensure the separatory funnel is properly vented to prevent pressure buildup.

-

Solvent Removal: Use a rotary evaporator placed within a fume hood to remove solvents. The vacuum pump exhaust should be vented into the fume hood.

Emergency Procedures: Preparedness and Response

Immediate and correct response to an emergency is critical to minimizing harm.

Spill Response

Caption: Workflow for Chemical Spill Response.

Detailed Spill Cleanup Protocol:

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

-

Assess: Determine the extent of the spill and whether it can be safely managed by laboratory personnel.

-

Containment: For a small, manageable spill, don appropriate PPE. Contain the spill using absorbent pads or sand.

-

Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Exposure Response

Caption: First Aid for Different Exposure Routes.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[7]

-

Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[9]

Conclusion